1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid is a complex organic compound classified as a pharmaceutical intermediate. It is primarily recognized for its role in the synthesis of Atogepant, a medication used for the preventive treatment of migraine. The compound's unique structure and properties make it valuable in medicinal chemistry.
The compound has a CAS number of 1455358-16-3 and is categorized under pharmaceutical intermediates. Its molecular formula is C19H19N3O3, with a molecular weight of approximately 337.37 g/mol. It is also referred to by several synonyms, including spiro[6H-cyclopenta[b]pyridine-6,3'-[3H]pyrrolo[2,3-b]pyridine]-3-carboxylic acid .
The synthesis of 1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid typically involves multi-step organic reactions. Key methodologies include:
The detailed synthetic pathway can vary depending on the starting materials and desired purity levels but generally follows established protocols in organic synthesis.
The molecular structure of 1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid features a complex arrangement that includes:
The compound's structural data can be summarized as follows:
1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid participates in various chemical reactions typical of compounds with similar functional groups:
These reactions are facilitated by standard coupling agents or catalysts commonly used in organic synthesis.
The mechanism of action for 1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid primarily relates to its role as an intermediate in the synthesis of Atogepant. Atogepant functions as a selective antagonist at calcitonin gene-related peptide receptors. This mechanism is crucial for its therapeutic effects in migraine prevention.
The interaction with these receptors modulates neurotransmitter release involved in pain pathways, thereby alleviating migraine symptoms.
The physical properties of 1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group in the oxo position.
This compound serves primarily as a pharmaceutical intermediate in the synthesis of Atogepant. Its unique structural features allow it to play a critical role in developing treatments for migraines. Additionally, due to its complex structure, it may have potential applications in research related to other neurological disorders or as a scaffold for developing new pharmacological agents.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: